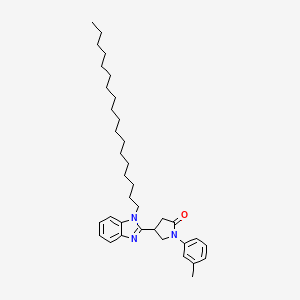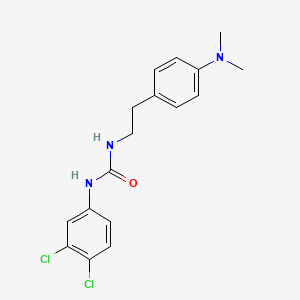![molecular formula C20H18N2O4S B11480204 1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B11480204.png)
1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step reactions. One common method includes the Fischer indolisation followed by N-alkylation . This one-pot, three-component protocol is efficient and high-yielding, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials .
Chemical Reactions Analysis
1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and applications .
Properties
Molecular Formula |
C20H18N2O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-ethyl-N-(4-methoxyphenyl)-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C20H18N2O4S/c1-3-22-17-11-12-18(15-5-4-6-16(19(15)17)20(22)23)27(24,25)21-13-7-9-14(26-2)10-8-13/h4-12,21H,3H2,1-2H3 |
InChI Key |
HAPAOBSXLVJEMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)OC)C=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B11480122.png)
![8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene](/img/structure/B11480134.png)

![2-[(3-Phenylpyrrolidin-1-yl)carbonyl]anthracene-9,10-dione](/img/structure/B11480140.png)
![N-(3-methoxyphenyl)-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11480146.png)
![2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11480153.png)
![4-(2-{[(7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)sulfonyl]amino}ethoxy)benzoic acid](/img/structure/B11480154.png)
![[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B11480161.png)
![N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]-4-methoxybenzamide](/img/structure/B11480164.png)
![1-tert-butyl-4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11480166.png)

![3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11480183.png)
![N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11480188.png)
![N-{3-[1-(acetylamino)ethyl]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B11480191.png)
